molecular formula C11H14FNO2 B1468847 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol CAS No. 1341214-43-4

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Cat. No. B1468847
CAS RN: 1341214-43-4
M. Wt: 211.23 g/mol
InChI Key: ZUKHZTFRFSXXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a phenyl ring with fluoro and methoxy substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring and the phenyl ring are likely to be planar due to the nature of their bonding. The fluoro and methoxy substituents on the phenyl ring could influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For this compound, the presence of the fluoro and methoxy groups could make it somewhat polar .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar structural features focuses on developing practical synthesis methods and understanding their chemical properties. For instance, Qiu et al. (2009) developed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlighting the challenges and solutions in synthesizing fluorinated compounds (Qiu, Gu, Zhang, & Xu, 2009). Such research underscores the importance of developing efficient synthesis methods for fluorinated compounds, which are valuable in drug development due to their unique pharmacological properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11-3-2-8(4-10(11)12)5-13-6-9(14)7-13/h2-4,9,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKHZTFRFSXXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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